Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 345-28-8
VCID: VC2410904
InChI: InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

CAS No.: 345-28-8

Cat. No.: VC2410904

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate - 345-28-8

Specification

CAS No. 345-28-8
Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
IUPAC Name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
Standard InChI Key IRELIHAAUCMEDQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O

Introduction

Chemical Structure and Identification

Basic Information and Nomenclature

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, with the CAS number 345-28-8, is an organic compound belonging to the class of benzoates . The compound has a molecular formula of C9H7F3O3 and a molecular weight of approximately 220.14 g/mol . It is also known by several synonyms including 2-Hydroxy-4-trifluoromethyl-benzoic acid methyl ester, which is sometimes used in commercial and research contexts . The compound's IUPAC name accurately describes its structure, highlighting the key functional groups attached to the benzoic acid backbone. According to standardized chemical identification systems, it has a unique InChI key (IRELIHAAUCMEDQ-UHFFFAOYSA-N) that distinguishes it from other related chemical entities.

Structural Features and Characteristics

The molecular structure of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is characterized by a benzoic acid scaffold with three key functional groups: a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methyl ester moiety . The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's chemical reactivity and physical properties. This structural arrangement creates a unique electron distribution across the molecule, affecting its interactions with biological targets and reaction pathways in synthetic applications. The hydroxyl group at the ortho position relative to the carboxyl group enables intramolecular hydrogen bonding, which influences the compound's stability and reactivity in various chemical transformations . These structural features collectively contribute to the compound's distinctive chemical behavior and potential applications in various fields.

Computed Descriptors and Molecular Representations

Advanced computational chemistry has provided several descriptors for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate that help understand its behavior in different environments. The compound has an XLogP3-AA value of 2.3, indicating moderate lipophilicity that enables it to cross biological membranes while maintaining some water solubility . It contains one hydrogen bond donor (the hydroxyl group) and six hydrogen bond acceptors, properties that are crucial for its potential interactions with biological targets . The compound also has two rotatable bonds, providing some conformational flexibility . These molecular descriptors are valuable for predicting the compound's pharmacokinetic properties and potential biological activities. Standard molecular representations such as SMILES (COC(=O)C1=C(C=C(C=C1)O)C(F)(F)F) and InChI notations provide unambiguous digital representations of the structure that facilitate database searching and computational analyses .

Physical and Chemical Properties

Physical State and Appearance

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate typically exists as a colorless to pale yellow liquid or solid, depending on its purity and environmental conditions . The physical appearance may vary slightly between manufacturers, but high-purity samples generally appear as crystalline solids at room temperature . The compound's visual characteristics serve as preliminary indicators of its quality and purity, with discoloration potentially signaling degradation or the presence of impurities. Manufacturing processes often include purification steps to ensure consistency in the physical properties of commercial samples. The compound's physical state transitions are important considerations for storage, handling, and application in various research and industrial contexts.

Spectroscopic Properties

Spectroscopic analysis provides crucial information about the structural confirmation and purity of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl ester group. In ¹H NMR, the hydroxyl proton generally appears as a broad signal at approximately δ 2.5–3.5 ppm, while the methyl ester protons show a distinctive singlet at around δ 3.9 ppm. The aromatic region displays complex patterns reflecting the substitution pattern on the benzene ring. In ¹³C NMR, the trifluoromethyl carbon typically appears as a quartet at approximately δ 120–125 ppm with a large coupling constant (J = 280–300 Hz) due to carbon-fluorine coupling. Infrared (IR) spectroscopy of the compound shows characteristic absorption bands for the ester carbonyl (approximately 1720 cm⁻¹), hydroxyl (3200-3400 cm⁻¹), and C-F stretching vibrations (1100-1200 cm⁻¹). Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the compound's structure.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate typically involves multiple strategic approaches dependent on the desired scale and available starting materials. One common synthetic route involves the esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to facilitate the esterification process, resulting in the formation of the desired methyl ester with good yields. Alternative approaches may involve the direct trifluoromethylation of methyl salicylate derivatives using appropriate trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions. The choice of synthetic method often depends on factors such as the availability of starting materials, required purity of the final product, and scale of production. Laboratory-scale synthesis typically achieves yields in the range of 75-85% after purification by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate employs optimized processes to ensure efficiency, scalability, and cost-effectiveness. Large-scale production typically utilizes similar reaction pathways to laboratory synthesis but with adaptations for industrial settings, including the use of continuous flow reactors, optimized catalytic systems, and more efficient purification techniques . The industrial synthesis may involve protection-deprotection strategies when working with sensitive functional groups or when selective modifications are required at specific positions on the aromatic ring . Quality control measures in industrial production include rigorous analysis of intermediates and final products using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Companies specializing in fine chemicals production offer this compound at various scales, from gram quantities for research purposes to kilogram or larger amounts for industrial applications, with pricing typically reflecting the scale of production and required purity levels .

Purification Techniques

Purification of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is critical for obtaining high-quality material suitable for research and industrial applications. Common laboratory purification methods include recrystallization from appropriate solvent systems, column chromatography using silica gel or alumina as stationary phases, and distillation for larger scale preparations. Modern industrial purification processes may incorporate automated systems such as preparative HPLC, continuous crystallization, or advanced filtration technologies to achieve purities exceeding 95%, which is often required for pharmaceutical and research applications . The purification strategy is typically tailored to address specific impurities that may arise during synthesis, such as unreacted starting materials, reaction by-products, or isomeric contaminants. The physical properties of the compound, particularly its solubility profile in different solvents, influence the selection of appropriate purification techniques. Analytical methods for confirming purity include HPLC with UV detection, GC-MS for volatile impurity analysis, and quantitative NMR for precise purity determination .

Applications in Research and Industry

Pharmaceutical Research Applications

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has gained significant attention in pharmaceutical research due to its unique structural features and potential biological activities. The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical candidates targeting various disease states. The trifluoromethyl group, a common bioisostere in medicinal chemistry, enhances metabolic stability and membrane permeability of drug molecules, making derivatives of this compound attractive in drug design . Research has shown that related salicylanilide derivatives containing trifluoromethyl groups exhibit promising antifungal activities, particularly against filamentous fungi, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L . Furthermore, compounds incorporating similar structural motifs have been evaluated for their potential as enzyme inhibitors, with applications in cancer research and inflammatory disease treatment. The hydroxyl and ester functional groups provide convenient handles for further derivatization, enabling the creation of focused compound libraries for structure-activity relationship studies in drug discovery programs .

Agrochemical Applications

In the agrochemical sector, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate and related compounds have been investigated for their potential pesticide and herbicide properties. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, making such compounds effective against various agricultural pests and weeds. Research has demonstrated that derivatives of this compound class can exhibit moderate to high herbicidal activity, with efficacy profiles that compare favorably to established commercial products in certain applications. The lipophilic character of the compound, combined with its specific functional groups, contributes to its ability to penetrate plant cuticles and insect exoskeletons, enhancing its efficacy as an agrochemical agent. Structure-activity relationship studies have identified key structural features that correlate with increased potency against specific pest species, guiding the development of next-generation crop protection products. Additionally, the metabolic stability conferred by the trifluoromethyl group can extend the compound's active lifetime in agricultural environments, potentially reducing application frequency and environmental impact.

Organic Synthesis Applications

Biological Activity and Research Findings

Antimicrobial Properties

Research on the antimicrobial properties of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate and its derivatives has revealed promising activity profiles, particularly against fungal pathogens. Studies have demonstrated that esters of salicylanilides with 4-(trifluoromethyl)benzoic acid exhibit significant antifungal activity, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L against filamentous fungi such as Trichophyton mentagrophytes . The antifungal efficacy varies considerably across different fungal species, with moulds generally showing higher susceptibility than yeasts like Candida species . The mechanism of antifungal action is believed to be fungicidal rather than fungistatic, particularly against species such as Absidia corymbifera . Comparative studies with established antifungal agents have shown that certain derivatives containing bromine and trifluoromethyl moieties demonstrated activity comparable or superior to fluconazole against specific fungal strains like Trichosporon asahii . The table below summarizes comparative antifungal activity data for selected compounds containing trifluoromethyl groups against various fungal pathogens:

CompoundCandida albicans MIC (µmol/L)Trichophyton mentagrophytes MIC (µmol/L)Aspergillus fumigatus MIC (µmol/L)
Salicylanilide with 4-CF₃7.811.95>125
Ester with 4-CF₃62.515.6231.25
Fluconazole1.04.0>50
Undecylenic acid>500250>500

These findings suggest that strategic structural modifications of the basic scaffold could lead to the development of more potent antimicrobial agents with selective activity profiles .

Structure-Activity Relationships

Comparison with Related Compounds

Structural Analogs and Derivatives

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate belongs to a broader family of fluorinated aromatic compounds that exhibit diverse properties and applications based on subtle structural variations. Closely related analogs include positional isomers such as Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (CAS: 23109247), which differs in the relative positions of the hydroxyl and trifluoromethyl groups on the aromatic ring . Other important structural variants include Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 1103837-39-3), which incorporates an additional chlorine substituent that further modifies the electronic properties and biological activity of the molecule . Derivatives with alternative ester groups, such as ethyl or propyl esters, offer different hydrolytic stability profiles and lipophilicity characteristics that can be advantageous for specific applications . More complex derivatives include salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which have been extensively studied for their enhanced biological activities . These structural variations create a rich chemical space that researchers can explore to optimize properties for specific applications, ranging from pharmaceutical development to materials science. Understanding the relationship between molecular structure and property profiles across this family of compounds enables rational design strategies for developing new functional materials.

Comparative Physicochemical Properties

CompoundMolecular Weight (g/mol)XLogP3-AAH-Bond DonorsH-Bond AcceptorsRotatable Bonds
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate220.142.3162
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate220.142.3162
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate254.59~3.1162
Methyl 2,4-bis(trifluoromethyl)benzoate272.14~3.8052

This comparative analysis reveals how subtle structural changes can significantly impact properties that are crucial for biological activity and pharmaceutical applications . Replacing the hydroxyl group with a second trifluoromethyl group eliminates hydrogen bond donor capacity while increasing lipophilicity, which can drastically alter membrane permeability and protein binding characteristics . The addition of a chlorine substituent increases the molecular weight and lipophilicity without changing the hydrogen bonding profile, potentially enhancing activity against certain biological targets . These comparative property profiles provide valuable guidance for medicinal chemists and material scientists seeking to optimize compounds for specific applications and environments.

Activity Differences Between Analogs

Research has revealed significant variations in biological activity among structural analogs of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, highlighting the importance of precise molecular architecture in determining functional properties. Studies on antifungal activity have demonstrated that compounds with bromine substitutions, particularly at the 4-position, often exhibit enhanced potency against filamentous fungi compared to their unbrominated counterparts . For example, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide showed superior activity against Trichophyton mentagrophytes with MIC values as low as 1.95 µmol/L . The position of the trifluoromethyl group also significantly influences activity profiles, with 4-trifluoromethyl derivatives typically showing different selectivity patterns compared to 3-trifluoromethyl analogs . Comparative studies on enzyme inhibition have identified specific structural features that enhance potency against different targets, with some analogs demonstrating selective inhibition of enzymes involved in inflammatory processes or cancer progression . Research on KV10.1 inhibitors has shown that modifications to the basic structure can modulate both potency and selectivity against ion channels, with implications for developing novel therapeutic agents for cancer treatment . These activity differences underscore the importance of systematic structural optimization in developing compounds with enhanced efficacy and selectivity for specific biological targets or industrial applications.

Current Research and Future Directions

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